Z-Phe-His-Leu
Description
Historical Context and Significance of Peptide Substrates in Enzymology
The study of enzymes, or enzymology, has historically relied on the use of substrates to characterize enzymatic activity. Early research often utilized large, complex natural proteins, which made it challenging to study the precise mechanisms of enzyme action. The advent of peptide synthesis in the mid-20th century marked a significant turning point. For the first time, researchers could create short, well-defined chains of amino acids, known as synthetic peptides. ahajournals.org
These synthetic peptides offered a new level of precision in studying enzyme-substrate interactions. semanticscholar.orgscienceopen.com By designing peptides with specific amino acid sequences, scientists could probe the active sites of enzymes, map their binding preferences, and elucidate their mechanisms of action. semanticscholar.org The use of chromogenic and fluorogenic peptide substrates, which release a colored or fluorescent molecule upon cleavage, further revolutionized enzyme assays by providing a simple and sensitive method for quantifying enzyme activity. mdpi.comscispace.com This ability to create tailored substrates has been instrumental in advancing our understanding of numerous physiological processes and has been foundational in the development of enzyme inhibitors as therapeutic agents. scienceopen.com
Overview of Z-Phe-His-Leu-OH as a Prototypical Research Probe for Peptidase Activity
Within this context, this compound-OH has emerged as a critical research tool, particularly for studying peptidases like the angiotensin-converting enzyme (ACE). fishersci.comresearchgate.net ACE is a key enzyme in the renin-angiotensin system, playing a crucial role in blood pressure regulation. mdpi.com this compound-OH, a synthetic peptide, serves as a specific substrate for ACE. fishersci.comresearchgate.net
The utility of this compound-OH in research is significantly enhanced by the method used to detect its cleavage. When ACE cleaves this compound-OH, it releases the dipeptide His-Leu. fishersci.complos.org This product can then be quantified by reacting it with o-phthalaldehyde (B127526) to generate a fluorescent adduct, providing a highly sensitive measure of ACE activity. fishersci.complos.org
One of the most powerful applications of this compound-OH is in "ACE phenotyping," where it is often used in conjunction with another ACE substrate, Hip-His-Leu. scienceopen.comresearchgate.net The two catalytic domains of ACE, the N-domain and the C-domain, hydrolyze these two substrates at different rates. plos.org Specifically, this compound-OH is cleaved at similar rates by both domains, whereas Hip-His-Leu is hydrolyzed much faster by the C-domain. plos.org By comparing the ratio of hydrolysis of these two substrates (the ZPHL/HHL ratio), researchers can distinguish the activity of the two domains and identify conformational changes or the presence of inhibitors that may selectively target one domain. scienceopen.complos.org This makes this compound-OH an indispensable probe for detailed investigations into ACE function and for the development and characterization of ACE inhibitors. researchgate.netacs.org
Detailed Research Findings
The unique properties of this compound-OH have led to its use in a variety of research applications aimed at understanding the angiotensin-converting enzyme.
Interactive Data Table: Chemical Properties of this compound-OH
| Property | Value | Source |
| Molecular Formula | C29H35N5O6 | fishersci.comnih.gov |
| Molecular Weight | 549.63 g/mol | fishersci.com |
| CAS Number | 28458-19-7 | fishersci.com |
| Synonyms | Z-L-phenylalanyl-L-histidyl-L-leucine, N-Carbobenzoxy-L-phenylalanyl-L-histidyl-L-leucine | nih.gov |
| Solubility | Soluble in DMSO | glpbio.com |
| Storage | Store at -20°C | glpbio.com |
Interactive Data Table: Research Applications of this compound-OH in ACE Assays
| Research Application | Purpose | Key Findings | References |
| ACE Phenotyping | To characterize ACE activity in biological samples by comparing the hydrolysis of this compound-OH (ZPHL) and Hip-His-Leu (HHL). | The ZPHL/HHL ratio can identify the presence of ACE inhibitors and reveal conformational changes in the enzyme. | scienceopen.comresearchgate.net |
| Domain-Specific Activity | To differentiate the catalytic activities of the N- and C-domains of ACE. | ZPHL is hydrolyzed at similar rates by both domains, while HHL is preferentially cleaved by the C-domain. The ZPHL/HHL ratio is a key indicator of domain-specific function. | plos.org |
| Kinetic Studies | To determine the kinetic parameters of ACE and its mutants. | The ratio of hydrolysis rates of ZPHL to HHL is altered in certain ACE mutations, indicating changes in substrate specificity and enzyme function. | ahajournals.org |
| Inhibitor Screening | To assess the potency and domain selectivity of ACE inhibitors. | The effect of an inhibitor on the hydrolysis of ZPHL can help determine its mechanism and specificity for the N- or C-domain. | acs.org |
Structure
2D Structure
Properties
IUPAC Name |
(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoyl]amino]-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H35N5O6/c1-19(2)13-25(28(37)38)33-27(36)24(15-22-16-30-18-31-22)32-26(35)23(14-20-9-5-3-6-10-20)34-29(39)40-17-21-11-7-4-8-12-21/h3-12,16,18-19,23-25H,13-15,17H2,1-2H3,(H,30,31)(H,32,35)(H,33,36)(H,34,39)(H,37,38)/t23-,24-,25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOMYCHBQXOKSLT-SDHOMARFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H35N5O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
549.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Enzymatic Hydrolysis and Specificity of Z Phe His Leu Oh
Interaction with Angiotensin-I Converting Enzyme (ACE)
Z-Phe-His-Leu-OH is widely utilized as a substrate in laboratory settings to determine ACE activity. plos.org The enzyme catalyzes the cleavage of this tripeptide, providing a measurable output for quantifying enzymatic function.
Characterization of ACE-Mediated Cleavage of this compound-OH
Angiotensin-I Converting Enzyme (ACE) is a dipeptidyl carboxypeptidase that plays a critical role in the renin-angiotensin system. scienceopen.com It cleaves the C-terminal dipeptide from various substrates, including the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. uga.edu In a laboratory setting, the synthetic substrate this compound-OH is used to study this enzymatic action. ACE targets the peptide bond between the histidine (His) and leucine (B10760876) (Leu) residues of this compound-OH. This cleavage results in the release of the dipeptide His-Leu. ahajournals.orgmdpi.com The hydrolysis of this compound-OH follows zero-order kinetics up to the point of assay, indicating a steady rate of cleavage. ahajournals.org
The enzymatic reaction is typically monitored using a fluorometric assay. ahajournals.orgnih.gov The released His-Leu product is derivatized with o-phthaldialdehyde, which forms a fluorescent adduct. ahajournals.orgnih.gov The intensity of the fluorescence is directly proportional to the amount of His-Leu produced, thus providing a quantitative measure of ACE activity. mdpi.comnih.gov
Biochemical Analysis of His-Leu Product Formation
The primary products of the ACE-mediated hydrolysis of this compound-OH are the N-terminally blocked phenylalanine-histidine (Z-Phe-His) and the dipeptide histidyl-leucine (His-Leu). The release of His-Leu is the key event measured in assays of ACE activity. ahajournals.orgnih.gov This reaction is typically conducted in a buffered solution, such as Tris-maleate or borate (B1201080) buffer, at a physiological pH of around 7.4 and a temperature of 37°C. mdpi.comahajournals.orgnih.gov
The standard assay involves incubating the enzyme with the this compound-OH substrate. mdpi.comnih.gov The reaction is then stopped, often by the addition of sodium hydroxide (B78521) (NaOH). mdpi.comnih.gov Subsequently, o-phthaldialdehyde is added to react with the newly formed N-terminal amine of the His-Leu dipeptide. ahajournals.org The resulting fluorescent product can be quantified using a spectrofluorometer. mdpi.comnih.gov This method allows for sensitive and specific detection of the His-Leu product, enabling precise determination of ACE's catalytic activity. researchgate.net
Quantitative Kinetic Studies of this compound-OH Hydrolysis by ACE
Kinetic studies of this compound-OH hydrolysis by ACE provide valuable insights into the enzyme's efficiency and its affinity for this substrate. The key kinetic parameters, the Michaelis constant (Km) and the catalytic rate constant (kcat), have been determined for this interaction. These parameters can be calculated from initial rate measurements at varying substrate concentrations using methods like the Lineweaver-Burk plot. nih.govmdpi.com
For the hydrolysis of this compound by human somatic ACE (s-ACE), the kinetic parameters represent an average of the values obtained for the individual N- and C-domains of the enzyme. nih.gov Studies have shown that the two active sites of s-ACE exhibit strong negative cooperativity in the hydrolysis of tripeptide substrates like this compound. nih.gov This means that the binding of a substrate to one active site makes the other site unavailable for another substrate molecule. nih.gov
The catalytic efficiency (kcat/Km) for the hydrolysis of this compound is preferentially higher by the C-domain of human ACE compared to the N-domain. nih.gov This is in contrast to bovine ACE, where the N-domain hydrolyzes this substrate more rapidly. nih.gov
Table 1: Kinetic Parameters for the Hydrolysis of Tripeptide Substrates by Human s-ACE, N-domain, and C-domain
This table is interactive. Users can sort columns and search for specific data.
| Substrate | Enzyme Domain | Km (mM) | kcat (s-1) | kcat/Km (mM-1s-1) |
| This compound | s-ACE | 0.45 | 110 | 244 |
| N-domain | 0.83 | 100 | 120 | |
| C-domain | 0.25 | 115 | 460 |
Source: Adapted from a study on the kinetic probes for inter-domain co-operation in human somatic angiotensin-converting enzyme. nih.gov
Influence of Chloride Ions and pH on ACE Activity Towards this compound-OH
The catalytic activity of ACE is significantly influenced by both pH and the concentration of chloride ions. ACE is a chloride-activated enzyme, but the extent of activation depends on the substrate. ahajournals.org For the hydrolysis of this compound, ACE exhibits an optimal pH of around 7.4 in a Tris-maleate buffer. ahajournals.org
Chloride ions are known to affect the two active sites of ACE unequally. ahajournals.org The hydrolysis of this compound by a modified form of ACE (N-del ACE) was found to have a chloride optimum of 200 mmol/L, with higher concentrations leading to inhibition. ahajournals.org In contrast, wild-type ACE (WT-ACE) reached its chloride optimum for this substrate at 800 mmol/L. ahajournals.org The activity of ACE is dependent on chloride ions, and this dependence is substrate-specific. nih.gov
Differential Hydrolysis by ACE Domains (N-domain, C-domain, and Somatic ACE)
Somatic ACE (s-ACE) contains two homologous catalytic domains, the N-domain and the C-domain, which exhibit different substrate specificities. plos.org While both domains can hydrolyze this compound-OH, they do so at different rates. ahajournals.org
This compound is hydrolyzed at a nearly equal rate by both the N- and C-domains of human ACE. plos.org This is in contrast to another common ACE substrate, Hip-His-Leu (HHL), which is hydrolyzed much faster by the C-domain. plos.orgmdpi.com Consequently, the ratio of the hydrolysis rates of this compound to HHL (ZPHL/HHL ratio) is a characteristic parameter used to distinguish between different forms of ACE. plos.orgmdpi.com For somatic human ACE, this ratio is approximately 1-1.5, while for the isolated N-domain it is 5-7, and for the C-domain it is 0.6-0.8. plos.org This ratio can be used to assess the nativity of somatic ACE and to study the selective inhibition of its domains. plos.orgresearchgate.net
Table 2: Ratio of Hydrolysis Rates of this compound to Hip-His-Leu by Different ACE Forms
This table is interactive. Users can sort columns and search for specific data.
| ACE Form | ZPHL/HHL Ratio |
| Somatic (two-domain) human ACE | 1 - 1.5 |
| N-domain | 5 - 7 |
| C-domain | 0.6 - 0.8 |
Source: Adapted from a study on an Angiotensin I-Converting Enzyme Gln1069Arg Mutation. plos.org
Comparative Substrate Specificity of this compound-OH with Other Peptidases
While this compound-OH is a prominent substrate for ACE, its specificity extends to other peptidases, although often with much lower efficiency. For instance, the peptidase tonin, found in rat submaxillary glands, was tested for its ability to hydrolyze various substrates. No hydrolysis of this compound-OH by tonin could be detected under the assay conditions used. ahajournals.org
In contrast, other synthetic peptides are designed for high specificity towards other classes of peptidases. For example, substrates like Glp-Phe-Gln-pNA are highly selective for cysteine peptidases of the C1 papain family and are not hydrolyzed by serine peptidases like trypsin. frontiersin.org Similarly, Z-Phe-Arg-pNA is a substrate for cysteine proteases, highlighting different substrate-enzyme interactions. The substrate Z-Phe-Leu-OH is used to determine the activity of carboxypeptidase Y. medchemexpress.com
The specificity of a peptidase is determined not only by the amino acids at the cleavage site but also by residues more distant from the point of hydrolysis. dcu.ie The unique structure of this compound-OH, with its N-terminal blocking group (benzyloxycarbonyl, Z), makes it resistant to cleavage by aminopeptidases. scielo.br The presence of the Z group enhances substrate-enzyme interactions.
Assessment of this compound-OH as a Substrate for Other Carboxypeptidases or Endopeptidases
This compound-OH is widely recognized as a standard substrate for Angiotensin-Converting Enzyme (ACE), a dipeptidyl carboxypeptidase that cleaves the His-Leu dipeptide from the C-terminus. karger.comfishersci.com The released His-Leu can be quantified fluorometrically after reaction with o-phthalaldehyde (B127526), providing a reliable method for assaying ACE activity. karger.com However, its utility and specificity have also been evaluated with other peptidases, often revealing important distinctions in enzyme active site requirements.
One notable example is brain cathepsin B. While this lysosomal cysteine protease can act as a dipeptidyl carboxypeptidase by cleaving His-Leu from the natural substrate Angiotensin I to generate Angiotensin II, it is incapable of hydrolyzing this compound-OH. nih.gov This finding indicates that despite sharing a similar cleavage site on the natural hormone, the active site of cathepsin B has stricter requirements than ACE, and cannot accommodate the N-terminal carbobenzoxy (Z) group of the synthetic substrate. nih.gov
Similarly, the serine protease tonin, which also cleaves the Phe-His bond in Angiotensin I, is highly specific and does not hydrolyze shorter C-terminal peptide fragments, suggesting it would also be inactive against this compound-OH. ahajournals.org
The table below summarizes the kinetic parameters and relative hydrolysis rates of this compound-OH and related substrates with different ACE forms, demonstrating its use in differentiating their catalytic activities.
| Enzyme Form | Substrate | Km (μM) | kcat (s⁻¹) | Relative Hydrolysis Ratio (this compound / Hip-His-Leu) |
| Human Lung ACE | This compound | 60 | 208 | Not specified |
| Hip-His-Leu | 1400 | 1250 | ||
| Human Heart ACE | This compound | 70 | 227 | Not specified |
| Hip-His-Leu | 1600 | 1333 | ||
| Wild-Type Somatic ACE (WT-ACE) | Not Applicable | Not Applicable | Not Applicable | 1.3 |
| Testicular ACE (t-ACE / C-domain) | Not Applicable | Not Applicable | Not Applicable | 0.9 |
| N-del ACE (modified C-domain) | Not Applicable | Not Applicable | Not Applicable | ~11.0 |
Data compiled from studies on human heart and lung ACE plos.org and engineered ACE constructs ahajournals.orgahajournals.org. Note that direct comparison of absolute Km and kcat values across different studies requires caution due to variations in assay conditions.
Elucidation of Enzyme Active Site Preferences through this compound-OH Analogues
Modifications to the this compound-OH structure have been instrumental in mapping the substrate-binding pockets of peptidases, particularly ACE. By systematically altering the peptide sequence and observing the resulting changes in kinetic parameters, researchers can infer the specific interactions that govern substrate recognition and catalysis.
A key study investigated a series of Angiotensin I analogues built upon the C-terminal tripeptide (NO₂)-Phe-His-Leu. nih.gov In these analogues, the phenyl group of Phenylalanine was nitrated ((NO₂)-Phe), and the peptide chain was extended N-terminally. The enzyme exclusively cleaved the (NO₂)-Phe-His bond, releasing His-Leu. By comparing the Michaelis constants (Kₘ) and maximal velocities (Vₘ) of these substrates, the researchers could deduce the contributions of different amino acid residues to the binding affinity. nih.gov
The table below presents data on how modifications to the N-terminus of the (NO₂)-Phe-His-Leu core affect kinetic parameters for rabbit lung converting enzyme.
| Substrate Analogue | Kₘ (mM) | Vₘ (relative) | Interpretation |
| Z-(NO₂)-Phe-His-Leu | 0.15 | 1.00 | Baseline substrate |
| Pro-(NO₂)-Phe-His-Leu | 0.05 | 0.20 | Substitution near cleavage site alters catalytic properties |
| Ile-His-Pro-(NO₂)-Phe-His-Leu | 0.03 | 0.12 | N-terminal extension enhances binding affinity |
| Asn-Arg-Val-Tyr-Val-His-Pro-(NO₂)-Phe-His-Leu | 0.02 | 0.09 | Further extension continues to improve binding |
Data adapted from Massey & Fessler (1976). nih.gov A proportional decrease in both Kₘ and Vₘ was interpreted as an increase in binding affinity.
Furthermore, this compound-OH itself is used as the reference substrate in studies that aim to understand the active site through the action of inhibitors. For example, the inhibitory constants (Kᵢ) of novel ACE inhibitors, such as the K-26 family of phosphonates, are determined by measuring their ability to block the hydrolysis of this compound-OH. nih.govacs.org By comparing the inhibitory potency of different inhibitor analogues against the N- and C-domains of ACE, researchers can deduce specific features of each active site that are critical for binding, such as the role of hydrophobic interactions and hydrogen bond networks. nih.govacs.org
Methodological Frameworks Utilizing Z Phe His Leu Oh
Development and Validation of Fluorimetric Assays for Z-Phe-His-Leu-OH Hydrolysis
Fluorimetric assays centered on the hydrolysis of this compound-OH are widely employed for their sensitivity and reliability in measuring ACE activity. karger.com These methods are adaptable to various biological samples and have been refined for high-throughput applications.
Principles of o-Phthalaldehyde (B127526) Derivatization for Histidylleucine Quantification
The core principle of the most common fluorimetric assay for this compound-OH hydrolysis lies in the specific reaction between o-phthalaldehyde (OPA) and the newly formed His-Leu dipeptide. glpbio.combioscientifica.com ACE cleaves the peptide bond between the Phenylalanine and Histidine residues of this compound-OH, releasing the dipeptide His-Leu. glpbio.combioscientifica.com In an alkaline environment, OPA reacts with the primary amine of the N-terminal histidine in His-Leu to form a fluorescent adduct. atsjournals.orgatamanchemicals.com This reaction is highly specific for peptides with an N-terminal histidine. portlandpress.com
The resulting fluorescent product can be measured using a fluorescence spectrophotometer, typically with an excitation wavelength around 363-365 nm and an emission wavelength of 500 nm. atsjournals.orgnih.gov The intensity of the fluorescence is directly proportional to the amount of His-Leu produced, which in turn reflects the ACE activity in the sample. bioscientifica.com This method offers high sensitivity, capable of detecting as little as 20 ng of His-Leu. karger.com
A colorimetric variation of this method also exists, where the reaction of OPA with the imidazole (B134444) moiety of N-terminal histidyl peptides produces a yellow chromophore with a maximum absorbance at 390 nm. portlandpress.comresearchgate.net
Optimization of Assay Conditions for Enhanced Sensitivity and Specificity
To maximize the accuracy and reliability of fluorimetric assays using this compound-OH, several parameters must be optimized. Key variables include pH, temperature, substrate concentration, and incubation time.
pH: The optimal pH for the enzymatic reaction is generally around 8.0 to 8.3. nih.govplos.org However, the pH dependency can vary slightly depending on the source of the ACE, with some studies showing pH optima around 7.0 for heart ACE and 7.8-7.9 for lung ACE when using different substrates. semanticscholar.org
Temperature: The standard incubation temperature for the enzymatic reaction is 37°C. nih.govnih.gov
Substrate Concentration: A substrate concentration of 2 mM this compound is commonly used. mdpi.commdpi.comoncotarget.com The Michaelis constant (Km) for the enzyme reaction has been reported to be 109 μM, with an optimal substrate concentration of 0.3 mM being effective in some assays. researchgate.net
Incubation Time: Incubation times can vary depending on the ACE activity in the sample, typically ranging from 15 minutes to 2 hours. karger.comnih.gov For samples with low ACE activity, such as serum, longer incubation times may be necessary. karger.com
Reagent Stability: The stability of the o-phthalaldehyde reagent is crucial. Using p-xylene (B151628) as a solvent for OPA has been shown to improve its stability, allowing for consistent results over several weeks. karger.com
| Parameter | Optimal Range/Value | Reference |
|---|---|---|
| pH | 8.0 - 8.3 | nih.govplos.org |
| Temperature | 37°C | nih.govnih.gov |
| This compound Concentration | 2 mM | mdpi.commdpi.comoncotarget.com |
| Incubation Time | 15 min - 2 hours | karger.comnih.gov |
Automation and High-Throughput Screening Methodologies Employing this compound-OH
The fluorimetric assay using this compound-OH is well-suited for automation and high-throughput screening (HTS), particularly for identifying ACE inhibitors. The assay can be adapted to a 96-well microplate format, allowing for the simultaneous processing of numerous samples. nih.govresearchgate.net An automated enzymatic assay has been developed using a Technicon Auto-Analyzer, which follows the reaction by determining the release of histidylleucine. psu.edu This automation significantly increases the efficiency of screening large compound libraries for potential ACE-inhibiting activity. The simplicity and robustness of the assay, combined with its fluorescent endpoint, make it a valuable tool in drug discovery and development.
Applications in Angiotensin-I Converting Enzyme Phenotyping
ACE phenotyping is a comprehensive approach to characterize the enzyme in individuals, going beyond simple activity measurements. nih.govresearchgate.net This detailed analysis provides insights into the enzyme's functionality and potential alterations, which can have clinical significance. mdpi.commdpi.com
Characterization of ACE Activity and Expression in Biological Samples (e.g., Plasma, Serum, Tissue Homogenates)
The this compound-OH-based fluorimetric assay is widely used to determine ACE activity in a variety of biological samples, including plasma, serum, and tissue homogenates. oncotarget.commdpi.com The assay's sensitivity allows for the measurement of ACE activity even in samples where it is present in low concentrations. karger.com
For tissue samples, the tissue is first homogenized, and the resulting supernatant is used for the assay. atsjournals.org Studies have successfully measured ACE activity in lung, heart, and prostate tissues using this method. oncotarget.comnih.gov In plasma and serum, the assay can be performed on small sample volumes, making it a convenient diagnostic tool. karger.comnih.gov The within-run precision in the normal range has been reported with a relative standard deviation of ±6.3%. nih.gov
| Tissue | Mean ACE Activity (mU/mg protein) | Reference |
|---|---|---|
| Normal Lung Tissue | 28.6 ± 14.6 | plos.orgnih.gov |
| Lung Cancer Tissue | 9.4 ± 3.2 | nih.gov |
Utility of this compound-OH/Hip-His-Leu Ratio in ACE Research
A key component of ACE phenotyping is the simultaneous measurement of ACE activity with two different substrates: this compound-OH (ZPHL) and Hippuryl-His-Leu (HHL). nih.govresearchgate.net The ratio of the hydrolysis rates of these two substrates (ZPHL/HHL ratio) provides valuable information about the conformational state and domain-specific activity of the ACE molecule. nih.govmdpi.com
Human somatic ACE has two catalytic domains, the N-domain and the C-domain, which exhibit different substrate specificities. plos.orgmdpi.com The C-domain hydrolyzes HHL much faster (approximately ninefold) than the N-domain, while ZPHL is hydrolyzed at similar rates by both domains. plos.orgmdpi.com Consequently, the ZPHL/HHL ratio is a characteristic marker for different forms of ACE. plos.org
Somatic ACE: The ratio is typically around 1-1.5. plos.org
N-domain: The ratio is higher, around 5-7. plos.org
C-domain: The ratio is lower, around 0.6-0.8. plos.org
This ratio is a stable parameter with low inter-individual variability, typically with a standard deviation of only 3-5%. oncotarget.com A significant deviation from the normal ratio can indicate the presence of ACE inhibitors, mutations in the ACE gene, or conformational changes in the enzyme. plos.orgnih.govahajournals.org For instance, an increased ZPHL/HHL ratio has been observed in some cancer tissues, suggesting alterations in the local conformation of ACE. plos.org This makes the ZPHL/HHL ratio a powerful tool for detecting subtle changes in ACE function and for personalized medicine approaches. researchgate.netresearchgate.net
Evaluation of Enzyme Inhibitors Using this compound-OH as Substrate
The synthetic peptide this compound-OH serves as a crucial tool in the characterization and evaluation of peptidase inhibitors, most notably for the Angiotensin-I Converting Enzyme (ACE). nih.govfishersci.com Its structure mimics the C-terminal portion of Angiotensin I, the natural substrate for ACE. The enzyme cleaves the His-Leu dipeptide from this compound-OH, and the rate of this cleavage can be precisely measured. fishersci.com This reaction provides a reliable and reproducible method for assessing the potency and mechanisms of various inhibitory compounds. The use of this compound-OH as a substrate offers enhanced discriminating power in assays, particularly at peak enzyme inhibition, when compared to other substrates like Hip-Gly-Gly. nih.gov
Determination of Inhibition Constants (IC50, Ki) for Peptidase Inhibitors
A primary application of this compound-OH in enzymology is the quantitative determination of inhibitor potency, expressed through parameters like the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).
The IC50 value represents the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50% under defined assay conditions. To determine this, a series of experiments is conducted where the enzyme (e.g., ACE) is incubated with a fixed concentration of the substrate this compound-OH and varying concentrations of the inhibitor. The rate of formation of the product, His-Leu, is measured, often by generating a fluorescent adduct with o-phthalaldehyde. fishersci.com
For instance, in the evaluation of microbial natural products like K-26 and its synthetic analogs as ACE inhibitors, this compound-OH was employed as the substrate. nih.govacs.org Researchers tested these compounds against purified N-domain and C-domain constructs of human ACE to measure domain-specific IC50 values. nih.govacs.org This allows for a detailed understanding of an inhibitor's selectivity.
The inhibition constant (Ki) is a more fundamental measure of an inhibitor's binding affinity. While the IC50 value can be influenced by the substrate concentration used in the assay, the Ki is an intrinsic property of the inhibitor. Analogs that demonstrate promising IC50 values are often re-evaluated to determine their Ki values for a more precise characterization of their potency. nih.govacs.org
| Inhibitor | Target Enzyme Domain | IC50 (nM) | Reference |
|---|---|---|---|
| K-26 | sACE | 0.14 ± 0.02 | nih.gov |
| K-26 | N-Domain ACE | 0.20 ± 0.02 | nih.gov |
| K-26 | C-Domain ACE | 0.17 ± 0.01 | nih.gov |
| K-4 (N-methylated analog) | sACE | 3.8 ± 0.2 | nih.gov |
| K-4 (N-methylated analog) | N-Domain ACE | 1.5 ± 0.1 | nih.gov |
| K-4 (N-methylated analog) | C-Domain ACE | 8.6 ± 0.5 | nih.gov |
Probing Mechanisms of Enzyme Inhibition via this compound-OH Turnover
Monitoring the turnover of this compound-OH, which is the rate at which the enzyme converts it to products, provides significant insights into the mechanism of enzyme inhibition. By analyzing how the rate of substrate hydrolysis changes in the presence of an inhibitor, researchers can deduce the nature of the inhibition (e.g., competitive, non-competitive, or uncompetitive).
Studies have shown a strong correlation between in vitro ACE activity measured with this compound-OH and in vivo estimates of ACE activity, validating its physiological relevance. nih.gov This makes it a valuable tool for understanding how inhibitors function within a biological context. For example, a study investigating the effects of an Aloe vera crude extract on mesangial cells used this compound-OH to measure ACE activity. ahajournals.org The results showed a dose-dependent effect: low concentrations of the extract increased enzyme activity, while high concentrations led to a decrease in activity. ahajournals.org This demonstrates how monitoring this compound-OH turnover can reveal complex inhibitory (or activatory) mechanisms.
Furthermore, the relationship between an inhibitor's concentration and the resulting enzyme activity, as measured by this compound-OH turnover, can be plotted and analyzed using enzyme kinetic models, such as the Michaelis-Menten equation and its derivatives like the Lineweaver-Burk plot. ahajournals.org These analyses help to elucidate how the inhibitor interacts with the enzyme, for instance, by binding to the active site and competing with the substrate, or by binding to a different site to alter the enzyme's catalytic efficiency.
| CE Concentration (µg/mL) | Effect on ACE Activity | Reference |
|---|---|---|
| 0.3 | Increased | ahajournals.org |
| 1.0 | Increased | ahajournals.org |
| 10 | Decreased | ahajournals.org |
| 100 | Decreased | ahajournals.org |
| 1000 | Decreased | ahajournals.org |
Synthetic Chemistry and Analog Development of Z Phe His Leu Oh
Advanced Strategies for the Chemical Synthesis of Z-Phe-His-Leu-OH
The chemical synthesis of peptides like this compound-OH can be accomplished through two primary strategies: solid-phase peptide synthesis (SPPS) and solution-phase synthesis. rsc.org Both methods rely on the sequential coupling of amino acids, but differ in the physical state of the growing peptide chain.
Solid-phase peptide synthesis (SPPS), pioneered by R. Bruce Merrifield, has become the standard method for producing peptides due to its efficiency and potential for automation. rsc.orgmasterorganicchemistry.com In SPPS, the C-terminal amino acid (Leucine in this case) is first anchored to an insoluble polymer resin. The peptide chain is then elongated by sequentially adding the subsequent amino acids (Histidine, then Phenylalanine) after appropriate deprotection and coupling steps. google.com
A critical aspect of peptide synthesis is the use of protecting groups to prevent unwanted side reactions, such as the self-polymerization of amino acids. masterorganicchemistry.combachem.com The N-terminus of each incoming amino acid must be temporarily blocked. The "Z" in this compound-OH refers to the benzyloxycarbonyl (also abbreviated as Cbz) group, one of the earliest and still relevant Nα-protecting groups. bachem.com
Z-Strategy: The benzyloxycarbonyl group is stable to the conditions required for peptide coupling but can be removed when desired. It is often used in combination with benzyl-based side-chain protection, which can be cleaved simultaneously. bachem.com
Boc-Strategy: This strategy uses the acid-labile Boc group for Nα-protection. The final cleavage from the resin and removal of side-chain protecting groups is typically performed with a strong acid like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).
Fmoc-Strategy: This is currently the most common approach. The Fmoc group is base-labile and can be removed with a mild base like piperidine, while the side-chain protecting groups and the resin linker are acid-labile, allowing for orthogonal protection schemes. rsc.org
The synthesis of this compound-OH via SPPS would involve attaching Leucine (B10760876) to a suitable resin, followed by cycles of deprotection and coupling with N-terminally protected Histidine and then Phenylalanine. If an Fmoc- or Boc-strategy is used for the chain elongation, the Z-group would be introduced on the final amino acid (Phenylalanine) before its coupling to the resin-bound His-Leu dipeptide.
| Protecting Group | Abbreviation | Cleavage Condition | Common Use |
| Benzyloxycarbonyl | Z or Cbz | Catalytic Hydrogenation, Strong Acid | Solution-phase; some SPPS applications |
| tert-Butyloxycarbonyl | Boc | Moderate to Strong Acid (e.g., TFA) | Classic SPPS strategy |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Mild Base (e.g., Piperidine) | Modern, most common SPPS strategy |
Solution-phase peptide synthesis (LPPS), also known as classical synthesis, involves carrying out all reactions in a homogeneous solvent system. masterorganicchemistry.com For shorter peptides like this compound-OH, this method remains a viable and often preferred alternative to SPPS, particularly for large-scale production. rsc.orgnih.gov
The synthesis involves the stepwise condensation of protected amino acid fragments. For example, Z-Phe-OH can be coupled with H-His-Leu-OR (where R is a C-terminal protecting group like a methyl or benzyl (B1604629) ester) in solution using a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to minimize racemization. prepchem.com Alternatively, a fragment condensation approach could be used, such as coupling Z-Phe-His-OH with H-Leu-OR. nih.gov
A key advantage of solution-phase synthesis is that intermediates can be purified at each step, ensuring the high purity of the final product. nih.gov Recent advancements focus on making solution-phase synthesis more sustainable and efficient by using greener solvents like ethyl acetate (B1210297) and novel coupling reagents like propylphosphonic anhydride (B1165640) (T3P®), which can speed up reaction times significantly. researchgate.net After the peptide backbone is assembled, the C-terminal ester is cleaved (e.g., by saponification or hydrogenolysis) to yield the final this compound-OH product.
Solid-Phase Peptide Synthesis and N-Terminal Protection Methodologies
Rational Design and Synthesis of this compound-OH Analogues and Derivatives
The this compound-OH sequence is a valuable starting point for designing modified peptides with tailored biological activities. By altering its structure, researchers can develop enzyme inhibitors, probes, and other chemical tools.
This compound-OH is a substrate for ACE, meaning the enzyme recognizes and cleaves it. ahajournals.org To transform a substrate into an inhibitor, a common strategy is to modify the scissile peptide bond or the C-terminal carboxylate to make it resistant to cleavage while retaining or enhancing its binding affinity.
One prominent example of such a modification is the synthesis of peptide aldehydes, such as Z-Phe-His-leucinal . In this analog, the C-terminal carboxylic acid (-COOH) of leucine is reduced to an aldehyde (-CHO). Aldehydes are potent reversible inhibitors of serine and cysteine proteases. The aldehyde group can form a covalent, yet reversible, hemiacetal adduct with the active site serine or cysteine residue of the target enzyme, leading to strong inhibition.
The synthesis of such peptide aldehydes often involves preparing the corresponding N-protected peptide alcohol (e.g., Z-Phe-His-leucinol) and then performing a mild oxidation, for instance, using the Dess-Martin periodinane or a Swern oxidation, to yield the final aldehyde. These structural modifications are crucial for studying enzyme mechanisms and developing therapeutic agents that can block specific enzymatic pathways.
The specific cleavage of this compound-OH by ACE between the Phenylalanine and Histidine residues can be exploited to design reporter systems for detecting enzyme activity. glpbio.com
Indirect Detection: A well-established method involves quantifying the product of the enzymatic reaction. Cleavage of this compound by ACE releases the dipeptide His-Leu. This product can then be reacted with a fluorogenic reagent, such as o-phthalaldehyde (B127526) (OPA), to generate a fluorescent adduct that can be measured, providing an indirect quantification of ACE activity. glpbio.comahajournals.org
Direct Fluorogenic/Chromogenic Substrates: A more direct approach involves incorporating a fluorescent (fluorophore) or color-generating (chromophore) group into the peptide scaffold itself. These probes are designed to be "silent" or have low signal in their intact state and to release the reporter group upon enzymatic cleavage, resulting in a detectable signal.
For example, a fluorophore like 7-amino-4-methylcoumarin (B1665955) (AMC) or a chromophore like p-nitroaniline (pNA) can be attached to the C-terminus of a peptide sequence. medchemexpress.comsigmaaldrich.com A probe based on the this compound-OH scaffold could be synthesized as this compound-AMC. In this design, the fluorescence of the AMC group is quenched. Upon cleavage by a target enzyme, the free AMC is released, leading to a significant increase in fluorescence. While this compound-AMC is a hypothetical example, similar peptide-AMC and peptide-pNA conjugates are widely used as substrates for various proteases. medchemexpress.comsigmaaldrich.com The design of such probes allows for continuous, real-time monitoring of enzyme kinetics and is invaluable for high-throughput screening of enzyme inhibitors. researchgate.net
Computational and Structural Biology Insights into Z Phe His Leu Oh Interactions
Molecular Docking and Binding Mode Predictions of Z-Phe-His-Leu-OH with Peptidases
This compound-OH serves as a substrate for ACE, a central enzyme in the renin-angiotensin system. scienceopen.complos.org Its structure shares similarities with known ACE inhibitors like lisinopril (B193118) and enalaprilat, making it a valuable model for studying substrate-enzyme interactions. nih.gov Docking simulations of this compound-OH and analogous peptides into the ACE active site consistently highlight the importance of specific residues and a coordinated zinc ion (Zn²⁺) for stable binding. mdpi.comresearchgate.net
The predicted binding mode generally involves the C-terminal carboxylate of the leucine (B10760876) residue forming an ionic interaction with a positively charged residue in the active site. The peptide backbone forms a network of hydrogen bonds with the enzyme, while the side chains of phenylalanine and histidine engage in specific interactions within the S1 and S2 pockets of the enzyme, respectively.
Key interactions identified through molecular docking studies of ACE with substrates and inhibitors analogous to this compound-OH include:
Zinc Coordination: The catalytic mechanism of ACE is dependent on a Zn²⁺ ion, which is coordinated by histidine and glutamate (B1630785) residues. The carbonyl group of the scissile peptide bond of the substrate is thought to interact directly with this zinc ion, polarizing the bond and making it susceptible to nucleophilic attack. mdpi.comnih.gov
Hydrogen Bonding: A network of hydrogen bonds stabilizes the peptide in the active site. Residues such as Gln259, His331, Thr358, Ala354, His513, and Tyr523 have been identified as crucial hydrogen bond donors or acceptors. researchgate.netmdpi.com
Hydrophobic and van der Waals Interactions: The S1 pocket of ACE is largely hydrophobic and accommodates the phenylalanine side chain of this compound-OH. nih.gov The S2 pocket interacts with the histidine residue. These interactions are critical for the substrate's affinity and proper positioning for catalysis. mdpi.com
| Enzyme Sub-pocket | Interacting Peptide Residue | Key ACE Residues | Interaction Type | Reference |
|---|---|---|---|---|
| S1 | Phenylalanine (Phe) | Ala354, Tyr523, Val518 | Hydrophobic, van der Waals | researchgate.netnih.govmdpi.com |
| S2 | Histidine (His) | Gln259, His331, His513 | Hydrogen Bonding | mdpi.commdpi.com |
| - | Leucine (Leu) Carboxylate | Tyr520, Lys511 | Hydrogen Bonding, Ionic | researchgate.net |
| Catalytic Site | Scissile Peptide Bond | Zn²⁺, His383, His387, Glu411 | Coordination, Hydrogen Bonding | nih.govmdpi.comnih.gov |
Molecular Dynamics Simulations for Conformational Analysis of Enzyme-Z-Phe-His-Leu-OH Complexes
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the complex, revealing conformational changes, flexibility, and the stability of interactions over time. researchgate.netrsc.org MD simulations of enzyme-substrate complexes, such as ACE with this compound-OH or its analogs, are crucial for understanding the dynamic nature of substrate recognition and binding. nih.govresearchgate.net
MD simulations provide detailed information on:
Stability of Hydrogen Bonds: MD can track the formation and breaking of hydrogen bonds over time, identifying which interactions are persistent and therefore most critical for stable binding. For instance, simulations of the tACE-lisinopril complex revealed stable hydrogen bonding interactions with residues Ala354, Glu376, Glu384, His513, and Tyr523. researchgate.net
Role of Water Molecules: Simulations can elucidate the role of specific water molecules in mediating interactions between the enzyme and the substrate, which is often critical for catalysis. researchgate.net
Conformational Flexibility: Both the enzyme and the substrate exhibit conformational flexibility. MD simulations show how the enzyme might adapt its conformation to accommodate the substrate (induced fit) and how the substrate explores different conformations within the binding pocket. This dynamic behavior is essential for positioning the scissile bond correctly for cleavage. rsc.org
| Simulation System | Key Finding | Metric/Observation | Reference |
|---|---|---|---|
| Lisinopril-ACE Complex | The complex is highly stable. | Backbone RMSD of 0.77 ± 0.06 Å | nih.gov |
| Enalaprilat-ACE Complex | The complex is highly stable. | Backbone RMSD of 0.76 ± 0.04 Å | nih.gov |
| Hip-His-Leu-ACE Michaelis Complex | The Michaelis complex is stable. | RMSD of 0.66 ± 0.04 Å | nih.gov |
| tACE-Lisinopril Complex | Identified key stabilizing residues. | Persistent H-bonds with Ala354, Glu384, Tyr523 etc. | researchgate.net |
Quantum Mechanical/Molecular Mechanical (QM/MM) Approaches to Catalytic Mechanisms
To study the chemical reaction of peptide bond hydrolysis, a higher level of theory is required than that provided by classical MD simulations. Hybrid Quantum Mechanical/Molecular Mechanical (QM/MM) methods are powerful tools for this purpose. tandfonline.comresearchgate.net In a QM/MM simulation, the region where the bond-breaking and bond-forming events occur (e.g., the substrate's scissile bond and the enzyme's catalytic residues) is treated with quantum mechanics, while the rest of the protein and solvent are treated with classical molecular mechanics. tandfonline.comresearchgate.net
For the hydrolysis of this compound-OH by a peptidase like ACE, a QM/MM approach can elucidate the detailed catalytic mechanism. Studies on the closely related Hip-His-Leu substrate have used QM/MM to model the enzymatic reaction. nih.gov The general mechanism involves the activation of a water molecule by the zinc ion and a basic residue (e.g., Glu384), which then acts as a nucleophile, attacking the carbonyl carbon of the peptide bond between histidine and leucine. nih.govresearchgate.net
QM/MM calculations can determine the energy profile of the reaction pathway, identifying the transition states and intermediates. researchgate.net This allows for the calculation of activation energy barriers, which can be compared with experimental kinetic data. rsc.org The rate-determining step for the hydrolysis of the peptide bond in related systems has been identified through these methods. researchgate.net For instance, in serine proteases, the formation of the tetrahedral intermediate is often the rate-limiting step. researchgate.net In metalloproteases like ACE, the proton transfer steps involved in activating the nucleophilic water molecule and breaking the peptide bond are critical points along the reaction coordinate. nih.gov
Structure-Activity Relationship (SAR) Studies Informed by Computational Modeling of this compound-OH
Structure-Activity Relationship (SAR) studies aim to understand how chemical structure relates to biological activity. mdpi.com Computational modeling is a key tool in modern SAR, as it provides a structural rationale for experimentally observed activity data and helps guide the design of new, more potent analogs. researchgate.net By modeling this compound-OH and its derivatives, researchers can predict how modifications to the peptide will affect its binding and inhibition of peptidases.
Computational modeling informs SAR in several ways:
Identifying Key Pharmacophores: Docking and MD simulations identify the essential features (pharmacophores) required for binding, such as specific hydrogen bond donors/acceptors, hydrophobic groups, and charged centers.
Predicting Effects of Modification: Before synthesizing new compounds, computational models can predict the effect of modifying the P1 (Leu), P2 (His), or P3 (Phe) residues. For example, replacing L-amino acids with D-amino acids can be modeled to see its effect on the binding conformation and interactions. mdpi.com
Explaining Observed Activity: When a series of analogs is tested experimentally, computational modeling can explain why certain modifications lead to increased or decreased activity. For example, SAR studies on K-26, a natural phosphonate (B1237965) inhibitor of ACE, used crystal structures to show that the phosphonate group is crucial for coordinating the active site zinc and that specific stereochemistry is required for potent inhibition. nih.gov A change in stereochemistry was found to decrease activity tenfold, a finding rationalized by the suboptimal fit in the binding pocket. nih.gov
| Compound Series | Structural Modification | Effect on Activity | Computational Rationale | Reference |
|---|---|---|---|---|
| Norovirus Protease Inhibitors | P2 residue change from Pro to Phe/Leu | ~380-fold increase in potency | P2 Phe/Leu side chain fits deeply into hydrophobic S2 pocket. | nih.gov |
| K-26 Analogs (ACE Inhibitors) | Change stereochemistry from (R)-AHEP to (S)-AHEP | 10- to 400-fold decrease in potency | Suboptimal fit and loss of key interactions in the S1 binding pocket. | nih.gov |
| Norovirus Protease Inhibitors | P1 side chain modification | ~12-fold decrease in potency | Altered interaction with S1 subsite residues. | nih.gov |
| Enkephalin Analogs | Substitution with D-Ala at position 2 | Increased stability and activity | Reduced susceptibility to peptidase cleavage. | mdpi.com |
Emerging Research Avenues and Future Directions for Z Phe His Leu Oh
Development of Next-Generation Z-Phe-His-Leu-OH Based Probes for Specific Peptidases
The foundational use of this compound-OH as a substrate for enzymes like ACE and tonin provides a strong basis for designing novel molecular probes. mdpi.comahajournals.org The specific amino acid sequence (Phe-His-Leu) is recognized and cleaved by these enzymes, making it an excellent scaffold for developing next-generation tools with enhanced specificity and functionality.
Future research is focused on modifying the core this compound-OH structure to create probes for a wider array of peptidases. This involves strategies such as:
Fluorogenic and Chromogenic Tagging: Attaching reporter molecules (fluorophores or chromophores) that are quenched until the peptide bond is cleaved. This would allow for real-time, continuous monitoring of enzyme activity in live cells or tissues with high sensitivity.
Affinity-Based Probes: Incorporating reactive groups that form a covalent bond with the target peptidase upon cleavage. These activity-based probes can be used to label and identify active enzymes within a complex protein mixture, providing a more accurate picture of the functional proteome.
Positron Emission Tomography (PET) Tracers: Radiolabeling this compound-OH derivatives could enable non-invasive, in vivo imaging of peptidase activity, offering insights into disease progression and therapeutic response in preclinical models.
The development of these probes relies on the known substrate specificity of the target enzymes, as demonstrated in foundational studies with this compound-OH. For example, the hydrolysis of this compound-OH by tonin was a key finding in characterizing the enzyme's function. ahajournals.org
Table 1: Potential Modifications of this compound-OH for Advanced Peptidase Probes
| Probe Type | Modification Strategy | Potential Application |
|---|---|---|
| Fluorogenic Probe | Conjugation of a FRET (Förster Resonance Energy Transfer) pair to the peptide backbone. | Real-time imaging of peptidase activity in cell culture. |
| Activity-Based Probe | Addition of an electrophilic "warhead" (e.g., a fluoromethyl ketone) that covalently binds to the enzyme's active site serine or cysteine residue post-cleavage. | Proteomic profiling of active peptidases in tissue lysates. |
| PET Imaging Agent | Incorporation of a positron-emitting isotope (e.g., ¹⁸F) into the molecule. | In vivo visualization of enzyme activity in animal models of disease. |
Integration of this compound-OH Research with High-Throughput Omics Technologies
The measurement of enzyme activity using this compound-OH is increasingly being integrated into systems biology approaches, particularly proteomics and metabolomics. ahajournals.org In this context, the peptidase activity assay serves as a critical functional readout that complements large-scale datasets, providing a more holistic understanding of biological systems in health and disease.
For instance, in studies of hypertension or polycystic ovary syndrome (PCOS), this compound-OH-based ACE activity assays are performed alongside proteomic analysis of tissue samples or metabolomic profiling of plasma. nih.govahajournals.org This allows researchers to correlate changes in ACE activity with the expression levels of other proteins in the renin-angiotensin system (RAS) or with broader metabolic shifts. nih.gov This integrated approach was used to demonstrate that while the SGLT2 inhibitor Empagliflozin could decrease DHT-mediated increases in renal ACE expression in a PCOS model, it did not significantly alter other metabolic markers like plasma insulin (B600854) or HbA1c. nih.gov
The use of this compound-OH in high-throughput formats enables the screening of compound libraries for potential peptidase inhibitors. This is particularly valuable in drug discovery, where identifying modulators of enzymes like ACE is a key objective. By combining high-throughput screening with subsequent 'omics' analysis, researchers can not only identify hit compounds but also elucidate their mechanism of action and off-target effects.
Table 2: Examples of this compound-OH in Integrated Omics Research
| Research Area | Omics Technology | Role of this compound-OH Assay | Key Finding | Citation |
|---|---|---|---|---|
| Hypertension Research | Proteomics | Measures ACE activity in cell lysates following various treatments. | Correlates changes in ACE activity with the regulation of other proteins implicated in hypertension. | ahajournals.org |
| Polycystic Ovary Syndrome (PCOS) | Metabolomics, Proteomics | Quantifies renal ACE activity in a hyperandrogenemic rat model. | Links hyperandrogenemia to upregulated renal RAS components, including ACE activity. | nih.gov |
| Renovascular Hypertension | Proteomics | Determines intrarenal ACE activity in the kidneys of Goldblatt hypertensive mice. | Shows increased ACE activity in the 2K1C model, which is a component of broader RAS activation. | mdpi.commdpi.com |
Mechanistic Elucidation of Enzyme-Substrate Dynamics Using this compound-OH
This compound-OH remains a cornerstone for detailed mechanistic studies of enzyme-substrate interactions. Its relatively simple, well-defined structure allows for precise kinetic measurements, providing fundamental data on how peptidases function. The enzymatic reaction, which releases the dipeptide His-Leu, can be accurately quantified using fluorometric methods, enabling the determination of key kinetic parameters. mdpi.commdpi.com
Research in this area focuses on:
Determining Kinetic Constants: Studies have utilized this compound-OH to determine the Michaelis-Menten constants (Km) and turnover numbers (kcat) for enzymes like tonin, providing quantitative measures of substrate affinity and catalytic efficiency. ahajournals.org
Probing the Active Site: By synthesizing and testing analogs of this compound-OH with substitutions at each amino acid position, researchers can map the substrate-binding pocket of a peptidase and identify key residues involved in recognition and catalysis.
Computational Modeling: The kinetic data obtained from this compound-OH assays are invaluable for validating and refining computational models of enzyme-substrate docking and molecular dynamics simulations. These models can predict how the substrate binds and is cleaved, offering a dynamic, atom-level view of the catalytic process.
The hydrolysis of this compound-OH is assayed to determine serum ACE activity in studies investigating genetic polymorphisms, such as the I/D polymorphism of the ACE gene, and their link to disease risk. journalagent.com These kinetic measurements provide a functional link between genotype and phenotype. journalagent.com
Interdisciplinary Contributions of this compound-OH Research to Chemical Biology and Protein Science
The applications of this compound-OH extend beyond a single discipline, contributing to a broader understanding at the interface of chemistry, biology, and medicine. Its use as a research tool bridges the gap between fundamental enzymology and complex pathophysiology, making it a significant contributor to chemical biology and protein science.
In chemical biology , this compound-OH serves as a chemical tool to probe and manipulate biological systems. It is used to screen for enzyme inhibitors, validate drug targets, and quantify biological activity in response to therapeutic interventions. nih.gov Its application in studying the renin-angiotensin system in models of hypertension, diabetic retinopathy, and PCOS exemplifies its role in dissecting complex signaling pathways. nih.govahajournals.org
In protein science , studies involving this compound-OH provide critical insights into protein structure-function relationships. By serving as a standard substrate, it allows for the functional characterization of newly discovered peptidases and the comparative analysis of enzyme orthologs across different species. Research has even explored the hydrolysis of this compound-OH in synthetic, non-biological systems like surfactant assemblies, which provides insights into catalytic processes in unique microenvironments and has been discussed in the context of prebiotic chemical evolution. ethz.charchive.org This highlights the versatility of the compound in addressing fundamental questions about protein catalysis and molecular evolution.
Q & A
Basic Research Questions
Q. What are the established protocols for synthesizing Z-Phe-his-leu-OH, and how can researchers optimize reaction yields?
- Methodology : Synthesis typically involves solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry. Key steps include:
- Deprotection of the Fmoc group with piperidine.
- Coupling of amino acids using activating agents (e.g., HBTU or HATU) and bases (e.g., DIPEA).
- Cleavage from the resin with trifluoroacetic acid (TFA) and scavengers.
- Optimization : Monitor reaction efficiency via HPLC and adjust coupling times, solvent systems (e.g., DMF vs. NMP), or stoichiometric ratios of reagents to improve yields .
Q. Which analytical techniques are most reliable for characterizing this compound-OH, and how should data interpretation be validated?
- Techniques :
- HPLC : Purity assessment using C18 columns with gradient elution (e.g., water/acetonitrile + 0.1% TFA).
- Mass Spectrometry (MS) : Confirm molecular weight via MALDI-TOF or ESI-MS.
- NMR : Assign peaks using 2D experiments (e.g., COSY, HSQC) to verify stereochemistry.
Q. How should researchers assess the stability of this compound-OH under varying storage conditions?
- Experimental Design :
- Store aliquots at different temperatures (−20°C, 4°C, 25°C) and pH levels (3–9).
- Monitor degradation via HPLC at fixed intervals (e.g., 0, 7, 30 days).
- Quantify stability using kinetic models (e.g., Arrhenius equation for temperature-dependent decay) .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the catalytic or inhibitory activity of this compound-OH in enzyme assays?
- Framework : Apply the PICO model:
- Population : Target enzyme (e.g., angiotensin-converting enzyme).
- Intervention : this compound-OH at varying concentrations.
- Comparison : Positive controls (e.g., captopril) and solvent-only controls.
- Outcome : IC50 values calculated via nonlinear regression of dose-response curves.
Q. What strategies are effective for resolving contradictions in bioactivity data across studies involving this compound-OH?
- Analysis :
- Meta-Analysis : Aggregate data from multiple studies and assess heterogeneity using statistical tools (e.g., I² statistic).
- Experimental Replication : Reproduce conflicting studies with standardized protocols (e.g., buffer composition, enzyme source).
- Bias Assessment : Evaluate publication bias via funnel plots or sensitivity analyses .
Q. How can computational modeling be integrated with experimental data to predict the binding interactions of this compound-OH?
- Approach :
- Docking Simulations : Use software like AutoDock Vina to model peptide-enzyme interactions.
- Molecular Dynamics (MD) : Simulate binding stability over 100+ ns trajectories (GROMACS/AMBER).
- Validation : Compare predicted binding energies (ΔG) with experimental IC50 values. Calibrate force fields if discrepancies exceed 20% .
Data Management and Reproducibility
Q. What documentation standards are critical for ensuring reproducibility in this compound-OH research?
- Guidelines :
- Experimental Section : Report exact reagent grades, instrument models, and software versions.
- Supporting Information : Include raw chromatograms, NMR spectra, and statistical outputs.
- Metadata : Tag datasets with unique identifiers (e.g., DOI) for public repositories like Zenodo .
Q. How should researchers handle variability in peptide synthesis outcomes due to batch-dependent factors?
- Mitigation :
- Statistical Process Control (SPC) : Track yield and purity metrics across batches using control charts.
- Root-Cause Analysis : Investigate outliers via Ishikawa diagrams (e.g., reagent lot variability, humidity fluctuations).
- Standard Operating Procedures (SOPs) : Document tolerances for critical parameters (e.g., coupling time ±10%) .
Tables for Methodological Reference
Table 1 : Key Parameters for this compound-OH Synthesis
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Coupling Time | 60–90 min | <60 min: Incomplete coupling |
| Resin Swelling | DCM, 30 min | Poor swelling → Low yield |
| TFA Cleavage Time | 2–3 hr | Overcleavage → Degradation |
Table 2 : Common Artifacts in NMR Analysis of this compound-OH
| Artifact | Source | Resolution |
|---|---|---|
| Residual Solvent | Incomplete drying | Lyophilize 24 hr |
| Diastereomer Peaks | Racemization | Use fresh HOBt/DIPEA |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
